![molecular formula C18H32SSn B091969 Tributyl(phenylsulfanyl)stannane CAS No. 17314-33-9](/img/structure/B91969.png)
Tributyl(phenylsulfanyl)stannane
Overview
Description
Tributyl(phenylsulfanyl)stannane is a chemical compound that belongs to the organotin family, characterized by the presence of tin bonded to carbon atoms. Although the provided papers do not directly discuss Tributyl(phenylsulfanyl)stannane, they do provide insights into the chemistry of related tributylstannane compounds and their applications in organic synthesis. These compounds are typically used as reagents or intermediates in the synthesis of various organic molecules, including those with potential pharmaceutical applications.
Synthesis Analysis
The synthesis of tributylstannane derivatives is often achieved through the reaction of organotin hydrides with appropriate organic substrates. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is synthesized from 2-bromo-3,3,3-trifluoropropene in a single step, showcasing the straightforward nature of such syntheses . Similarly, tributylstannylated alcohols can be obtained through the hydrostannylation of allyl and homoallyl alcohols using dibutyl(trifluoromethanesulfoxy)stannane, which proceeds with high diastereoselectivity .
Molecular Structure Analysis
The molecular structure of tributylstannane derivatives is influenced by the substituents attached to the tin atom. These substituents can affect the reactivity and stability of the compound. For example, the presence of electron-withdrawing groups, such as trifluoromethyl groups, can significantly alter the reactivity of the stannane compound . The coordination of substituents to the tin center can also influence the stereochemical outcomes of reactions, as seen in the diastereoselective hydrostannylation reactions .
Chemical Reactions Analysis
Tributylstannane derivatives participate in a variety of chemical reactions, often serving as intermediates for the introduction of functional groups into organic molecules. For example, tributylstannylated heterocyclic compounds can be used as building blocks for the regioselective introduction of aryl groups or iodine . Additionally, tributylstannane compounds can undergo allylation reactions with radicals, where the nature of substituents on the stannane influences the reaction rate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tributylstannane derivatives are dictated by their molecular structure and the nature of their substituents. The presence of bulky or electron-withdrawing groups can affect properties such as solubility, stability, and reactivity. For instance, the tris(pentafluoroethyl)stannate(II) anion demonstrates unique reactivity and stability due to its electron-withdrawing pentafluoroethyl groups . The physical state, solubility in various solvents, and the ability to form salts or undergo dissociation are all important aspects of these compounds' chemical properties.
Scientific Research Applications
Application in Selenostannylation of Arynes
Tributyl(phenylsulfanyl)stannane has been utilized in the preparation of Tributyl[(phenylselanyl)aryl]stannanes. These compounds are synthesized through the reaction of tributyl(phenylselanyl)stannane with 2-(trimethylsilyl)aryl triflates, using potassium fluoride and 18-crown-6 ether in THF at 0°C. This process demonstrates the utility of Tributyl(phenylsulfanyl)stannane in creating complex organostannanes under mild conditions (Toledo et al., 2010).
Synthesis of Organic Compounds
A significant application of Tributyl(phenylsulfanyl)stannane is in the synthesis of various organic compounds. For example, it was involved in the convenient, short synthesis of (E)-1,3-butadienyl(tributyl)stannane, a process that entails the stannylation of 2,5-dihydrothiophene S,S-dioxide followed by thermal extrusion of sulfur dioxide (Gómez et al., 1993).
Preparation of Heterocyclic Compounds
Another notable application is in the preparation of trifluoromethylated heterocyclic compounds. Tributyl(3,3,3-trifluoro-1-propynyl)stannane, synthesized from 2-bromo-3,3,3-trifluoropropene, has been utilized in 1,3-dipolar cycloaddition reactions to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole. These heterocyclic compounds are valuable as building blocks for the introduction of functional groups like aryl groups or iodine (Hanamoto et al., 2004).
Diastereoselective Hydrostannylation
The compound has been used in the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols. This process, using dibutyl(trifluoromethanesulfoxy)stannane, converts allyl alcohols into gamma- and delta-stannylated alcohols with high diastereoselectivity. The stereochemical outcomes of this reaction are influenced by the conformational fixation of the intermediary beta-stannylalkyl radical by the hydroxy group's coordination to the Lewis acidic tin center (Miura et al., 2005).
Hydroxymethyl Anion Equivalent
Tributyl[(methoxymethoxy)methyl]stannane, a hydroxymethyl anion equivalent, is derived from tributyl(phenylsulfanyl)stannane. This compound serves as a potential intermediate in reactions involving boron trifluoride etherate, and it exemplifies the role of tributylstannanes in complex organic syntheses (Danheiser et al., 2003).
Safety And Hazards
Tributyltin compounds are known for their high toxicity and high fat solubility (lipophilicity) . They are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as Acute Tox. 3, Acute Tox. 4, Skin Corr. 2, Eye Irrit. 2, Repr. 1B, and STOT RE 1 .
Relevant Papers One relevant paper discusses the use of a stannane, which is simple to prepare, in standard radical reactions as a replacement for Bu3SnH and Ph3SnH . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO3 . The performance of this new reagent was tested for reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .
properties
IUPAC Name |
tributyl(phenylsulfanyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSLBCRQNKUPC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309072 | |
Record name | Tributyl(phenylthio)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(phenylsulfanyl)stannane | |
CAS RN |
17314-33-9 | |
Record name | Tributyl(phenylthio)stannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17314-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(phenylthio)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(phenylsulfanyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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